
Deca-1,6,8-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Deca-1,6,8-triene is an organic compound with the molecular formula C10H10. It is a triene, meaning it contains three double bonds within its carbon chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Deca-1,6,8-triene can be synthesized through the isomerization of 1,4,9-decatriene. This process involves contacting 1,4,9-decatriene in the vapor phase with an alumina catalyst in the absence of oxygen . The reaction conditions typically include elevated temperatures to facilitate the isomerization process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of alumina catalysts promoted with alkali metal salts is common to enhance the efficiency and yield of the isomerization process .
Chemical Reactions Analysis
Types of Reactions: Deca-1,6,8-triene undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxides or other oxygenated derivatives.
Reduction: Hydrogenation of this compound can produce saturated hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and ozone (O3).
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation using chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products:
Oxidation: Epoxides and alcohols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Scientific Research Applications
Deca-1,6,8-triene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a building block for biologically active compounds.
Medicine: Research is ongoing to investigate its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism by which deca-1,6,8-triene exerts its effects involves its ability to participate in various chemical reactions due to the presence of multiple double bonds. These double bonds can interact with different molecular targets, leading to the formation of new chemical entities. The pathways involved include electrophilic addition, nucleophilic substitution, and radical reactions.
Comparison with Similar Compounds
Deca-1,4,9-triene: Another triene with a different arrangement of double bonds.
Cyclododecatriene: A cyclic triene with similar reactivity but different structural properties.
Uniqueness: Deca-1,6,8-triene is unique due to its linear structure and the specific positioning of its double bonds, which confer distinct reactivity patterns compared to other trienes. This makes it a valuable compound for specific synthetic applications and research studies.
Properties
CAS No. |
78627-89-1 |
|---|---|
Molecular Formula |
C10H16 |
Molecular Weight |
136.23 g/mol |
IUPAC Name |
deca-1,6,8-triene |
InChI |
InChI=1S/C10H16/c1-3-5-7-9-10-8-6-4-2/h3-4,6,8,10H,1,5,7,9H2,2H3 |
InChI Key |
OTFRAWRHGMSLPF-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC=CCCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


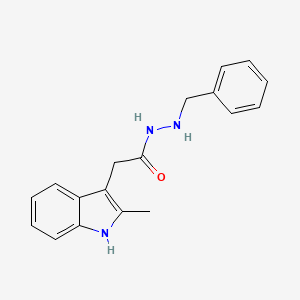
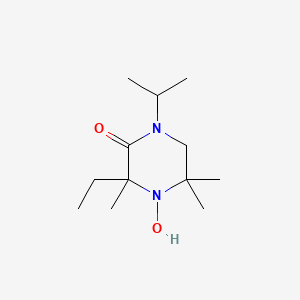
![2,5-Cyclohexadien-1-one, 4-[[4-(dimethylamino)phenyl]imino]-3-methyl-](/img/structure/B14434405.png)
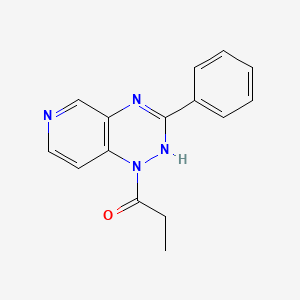
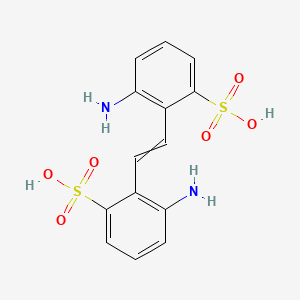

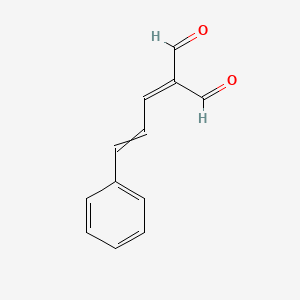
![2-[4-(Benzylsulfanyl)phenyl]oxirane](/img/structure/B14434432.png)
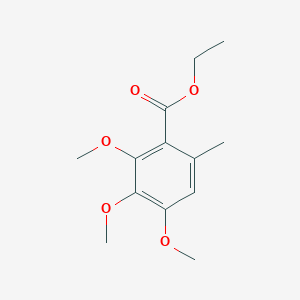
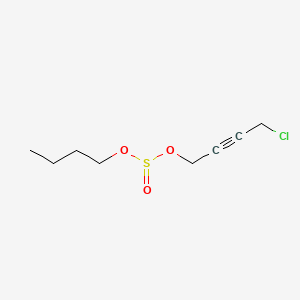


![3,3'-[Sulfanediylbis(methylene)]di(butan-2-one)](/img/structure/B14434473.png)
![1-[(2-Chlorophenyl)methyl]aziridine-2-carbonitrile](/img/structure/B14434479.png)
